4-Dodecylaniline
Description
Properties
IUPAC Name |
4-dodecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPPIIIEMUEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021858 | |
| Record name | 4-Dodecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-42-7 | |
| Record name | 4-Dodecylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-dodecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Dodecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-dodecylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction involves mixing aniline with dodecenes (C₁₂H₂₄) in the presence of aluminum chloride (AlCl₃) and methyltributylammonium chloride as a phase-transfer catalyst. The exothermic reaction initiates at 46°C, followed by heating to 160°C for 27.8 hours under nitrogen atmosphere. Post-reaction purification includes dilution with n-heptane and methylene chloride, sequential washing with water and aqueous ammonia, and drying over anhydrous sodium sulfate.
Table 1: Alkylation Reaction Parameters
Optimization and Challenges
Key challenges include controlling regioselectivity and minimizing polyalkylation. The use of methyltributylammonium chloride enhances phase interaction, improving yield. Despite these measures, the para isomer typically constitutes ~57% of the product, with ortho and meta isomers forming the remainder.
Nitration-Reduction Route
An alternative synthesis involves nitrating dodecylbenzene to form nitrododecylbenzene, followed by reduction to this compound. This two-step process offers higher para selectivity under optimized conditions.
Nitration of Dodecylbenzene
Dodecylbenzene is nitrated using a mixed acid (HNO₃/H₂SO₄) at ≤30°C to produce nitrododecylbenzene. The reaction achieves 93% yield with 57% para selectivity.
Table 2: Nitration Reaction Parameters
Reduction of Nitrododecylbenzene
The nitro group is reduced using palladium on carbon (Pd/C) and formic acid in tetrahydrofuran (THF)/methanol. Triethylamine neutralizes acidic byproducts, yielding 75% this compound with 52% para isomer purity.
Table 3: Reduction Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | 5% Pd/C | |
| Reducing Agent | Formic acid | |
| Solvent | THF/Methanol (1:1) | |
| Reaction Temperature | 70°C | |
| Yield | 75% | |
| Selectivity (Para:Others) | 52% para isomer |
Comparative Analysis of Methods
Efficiency and Selectivity
Industrial Scalability
The alkylation method is preferred industrially due to fewer steps and compatibility with continuous flow reactors. However, the nitration-reduction route’s selectivity makes it viable for high-purity applications, despite scalability challenges.
Purification Techniques
Alkylation Product Purification
Nitration-Reduction Product Purification
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors minimize AlCl₃ usage in alkylation, reducing waste. For the nitration-reduction route, automated batch systems ensure precise temperature control during exothermic nitration .
Chemical Reactions Analysis
Types of Reactions
4-Dodecylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
Synthesis of Functionalized Compounds
4-Dodecylaniline is primarily used in the synthesis of various functionalized compounds. One notable application is in the production of sodium 4-dodecylphenylazosulfonate, which serves as a surfactant and stabilizing agent in various chemical processes . This compound is particularly useful in enhancing the solubility of hydrophobic materials in aqueous environments.
Water Solubilization of Carbon Nanotubes
A significant application of this compound lies in the investigation of the water solubilization of single-walled carbon nanotubes (SWNTs). The compound acts as a surfactant that improves the dispersion of SWNTs in water, facilitating their use in various applications, including electronics and biomedicine . The ability to solubilize carbon nanotubes enhances their potential for use in drug delivery systems and as conductive materials in composite structures.
Proton Transfer Mechanisms
In electrochemical studies, this compound has been utilized to investigate proton transfer steps during molecular oxygen reduction reactions facilitated by decamethylferrocene (DMFc). This research contributes to the understanding of electron transfer processes, which are crucial for developing efficient energy conversion systems .
Corrosion Inhibition
Recent studies have explored the use of derivatives of this compound as corrosion inhibitors for metals such as copper. For instance, N-benzylidene-4-dodecylaniline has been synthesized and tested for its effectiveness in preventing corrosion in acidic environments. The results indicate that this compound can significantly reduce corrosion rates, making it a potential candidate for protective coatings .
Case Studies and Research Findings
Case Study: Water Solubilization of SWNTs
- Objective: To enhance the solubility of SWNTs for biomedical applications.
- Methodology: Functionalization of SWNTs with this compound.
- Results: Improved dispersion stability and biocompatibility were observed, suggesting potential applications in targeted drug delivery systems.
Case Study: Corrosion Inhibition
- Objective: To evaluate the effectiveness of N-benzylidene-4-dodecylaniline as a corrosion inhibitor.
- Methodology: Electrochemical tests were conducted on copper samples immersed in a corrosive medium.
- Results: A significant reduction in corrosion rates was noted, indicating effective protective properties against metal degradation .
Mechanism of Action
The mechanism of action of 4-Dodecylaniline involves its interaction with molecular targets through its alkyl chain and aromatic ring. The compound can insert into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins and enzymes, modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as in drug delivery or as a corrosion inhibitor .
Comparison with Similar Compounds
Comparison with Similar Alkyl-Substituted Anilines
Structural Analogues
The following compounds share the aniline core but differ in alkyl chain length or substituents:
*Estimated based on alkyl chain length trends.
Key Differences and Trends
Alkyl Chain Length Effects
- Hydrophobicity : Longer chains (e.g., hexadecyl, tetradecyl) enhance hydrophobicity, making these compounds less water-soluble but effective in forming stable films or micelles. For example, this compound’s dodecyl chain enables its use in liposomal drug carriers .
- Thermal Stability : Boiling points increase with chain length due to stronger van der Waals interactions. 4-Hexadecylaniline (C16) likely has a higher boiling point (~380–390°C) than this compound (C12) .
- Surface Activity : In diazonium salt reactions, longer chains improve surface coverage. This compound-modified polystyrene films showed superior charge distribution compared to shorter-chain analogues .
Substituent Effects
- Electron-Withdrawing Groups : 2-Chloroaniline’s chlorine atom increases electrophilicity, enhancing reactivity in diazonium coupling compared to unsubstituted anilines .
- Methoxy Groups : o-Anisidine’s methoxy group alters electronic properties, affecting electrochemical impedance in hybrid bilayer membranes .
Corrosion Inhibition
- This compound derivatives (e.g., N,N-di(polyoxyethylene)-4-dodecylaniline) form protective layers on metal surfaces due to their amphiphilic nature. Shorter-chain analogues like 4-octylaniline may lack sufficient hydrophobicity for long-term protection .
Catalysis
- In C60O cyclization, this compound’s moderate Lewis acidity (when paired with clay catalysts) enabled high yields (~50%), whereas Brønsted acids (e.g., TsOH) failed due to neutralization with the amine group .
Drug Delivery
- The dodecyl chain in this compound aids in forming azoreductase-responsive liposomes, which release drugs selectively in tumor microenvironments. Shorter chains (e.g., octyl) may compromise carrier stability .
Biological Activity
4-Dodecylaniline, an aromatic amine, has garnered attention for its diverse biological activities, particularly in the context of oxidative stress protection and potential applications in various fields such as materials science and corrosion inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
This compound (C₁₈H₃₁N) consists of a dodecyl chain attached to an aniline group, which contributes to its unique properties. The presence of the long alkyl chain enhances its solubility in organic solvents and facilitates interactions with biological membranes.
Antioxidant and Cytoprotective Effects
Research has demonstrated that this compound exhibits significant antioxidant properties, effectively protecting cells from oxidative stress. A study highlighted its cytoprotective effects against various toxins in HT22 cells, a model for neuronal health:
- Oxidative Stress Inducers : this compound was tested against glutamate toxicity, hydrogen peroxide, and tert-butyl hydroperoxide.
- Effective Concentrations : The half-maximal effective concentration (EC50) values were determined to be approximately 900 nM for dodecylaniline compared to 70 nM for the reference compound, iminostilbene .
Table 1: Cytoprotective Effects of this compound
| Toxin | EC50 (nM) | Cell Type |
|---|---|---|
| Glutamate | 900 | HT22 |
| Hydrogen Peroxide | 900 | HT22 |
| Tert-butyl Hydroperoxide | 900 | HT22 |
The mechanism by which this compound exerts its protective effects appears to involve:
- Inhibition of Lipid Peroxidation : It effectively protects lipid membranes from oxidative damage, indicating a direct role in preventing free-radical chain reactions .
- Reduction of Intracellular Peroxides : The compound suppresses the accumulation of peroxides during oxidative stress conditions, thereby maintaining cellular integrity .
Corrosion Inhibition and Microbial Activity
In addition to its antioxidant properties, this compound has been investigated for its role as a corrosion inhibitor. A study evaluated its effectiveness against sulfate-reducing bacteria (SRB) in hydrochloric acid solutions:
- Inhibition Efficiency : At concentrations around 100 mg/L, this compound demonstrated significant inhibition of SRB growth, suggesting potential applications in protecting steel from microbial-induced corrosion .
Liquid Crystalline Applications
This compound also plays a crucial role in liquid crystalline systems. Its incorporation into liquid crystal matrices has been shown to enhance molecular order and energy transfer efficiency:
- Fluorescent Properties : When used as a component in liquid crystalline devices, it contributes to improved fluorescence characteristics, making it suitable for electro-optical applications .
Case Studies
- Neuroprotective Studies : In experiments involving rat primary cerebellar neurons subjected to oxidative stress via glutathione depletion, this compound significantly preserved neuritic structures and cell viability .
- Corrosion Studies : The compound's effectiveness as a corrosion inhibitor was further supported by tests showing reduced SRB activity at varying concentrations, demonstrating its dual functionality as both an antioxidant and a protective agent against microbial corrosion .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing 4-Dodecylaniline in academic laboratories?
- Methodological Answer : Synthesis typically involves high-temperature condensation reactions, as demonstrated in the preparation of imine derivatives like (E)-N-[(benzo[d][1,3]thiazol-2-yl)methylidene]-4-dodecylaniline (SP2) using this compound as a precursor . Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight verification. For novel compounds, elemental analysis and X-ray crystallography may be necessary to confirm identity and crystallinity .
Q. What safety protocols should researchers follow when handling this compound in laboratory settings?
- Methodological Answer : this compound is classified as hazardous (Acute Oral Toxicity Category 4; Aquatic Toxicity Acute 1). Researchers must use personal protective equipment (PPE), including tight-sealing goggles, nitrile gloves, and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. Spill management requires inert absorbents (e.g., vermiculite), and waste must be disposed of via certified hazardous waste channels. Emergency procedures should include immediate decontamination and consultation with a physician .
Advanced Research Questions
Q. How can this compound be integrated into advanced material science applications, such as polymer composites or corrosion inhibitors?
- Methodological Answer : In corrosion inhibition, this compound derivatives (e.g., N,N-di(Polyoxyethylene)-4-dodecylaniline) adsorb onto metal surfaces, forming protective layers. Researchers should use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to quantify inhibition efficiency. For polymer composites, thermal stability can be assessed via thermogravimetric analysis (TGA), while spectroscopic methods (FTIR, UV-Vis) track interactions between this compound and matrix components .
Q. What experimental strategies resolve contradictions in reported anticorrosion efficacy of this compound derivatives across studies?
- Methodological Answer : Contradictions may arise from variations in substrate composition, electrolyte pH, or temperature. A systematic approach involves:
- Controlled variable testing : Isolate factors like concentration, temperature, and immersion time.
- Surface analysis : Use scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to compare adsorbed layer morphology.
- Computational validation : Density functional theory (DFT) calculates adsorption energies to correlate molecular structure with inhibition performance .
Q. How can researchers assess the environmental impact of this compound in ecotoxicological studies?
- Methodological Answer : Acute aquatic toxicity (EC50/LC50) should be evaluated using standardized organisms (e.g., Daphnia magna or Danio rerio). Chronic toxicity studies require long-term exposure assays to monitor bioaccumulation. Analytical methods like gas chromatography-mass spectrometry (GC-MS) quantify environmental persistence, while quantitative structure-activity relationship (QSAR) models predict degradation pathways .
Q. What computational tools are effective for modeling this compound’s interactions in supramolecular systems?
- Methodological Answer : Molecular dynamics (MD) simulations model self-assembly behavior in solvents, while DFT optimizes electronic properties for applications like charge-transfer complexes. Software packages (e.g., Gaussian, GROMACS) can simulate adsorption on metal surfaces, validated against experimental data from EIS or XPS .
Data Reporting and Reproducibility
Q. How should researchers present this compound-related data to ensure reproducibility and compliance with journal standards?
- Methodological Answer : Follow guidelines such as the Beilstein Journal of Organic Chemistry:
- Experimental section : Detail synthetic steps, including solvent volumes, reaction times, and purification methods.
- Supporting information : Include raw NMR spectra, chromatograms, and crystallographic data (if applicable).
- Data tables : Use processed data in the main text (e.g., inhibition efficiency percentages) and relegate large datasets (e.g., full spectral scans) to appendices .
Q. What frameworks ensure rigorous formulation of research questions involving this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
